![molecular formula C18H18N2O3S2 B2908265 N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886921-49-9](/img/structure/B2908265.png)
N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
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Overview
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring fused with a benzamide moiety, along with ethyl and ethylsulfonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves a multi-step process. One common synthetic route is as follows:
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Formation of Benzothiazole Ring: : The synthesis begins with the formation of the benzothiazole ring. This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. For example, 2-aminothiophenol can react with 4-ethylbenzaldehyde in the presence of a catalyst such as hydrochloric acid to form 4-ethylbenzo[d]thiazole.
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Introduction of Ethylsulfonyl Group: : The next step involves the introduction of the ethylsulfonyl group. This can be accomplished by reacting the benzothiazole intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent such as dichloromethane at room temperature.
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Formation of Benzamide Moiety: : The final step is the formation of the benzamide moiety. This can be achieved by reacting the ethylsulfonyl-substituted benzothiazole intermediate with an appropriate amine, such as 4-aminobenzamide, under mild conditions. The reaction can be carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
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Reduction: : Reduction of the compound can lead to the formation of amines or thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the ethylsulfonyl group can be substituted with other functional groups using reagents such as sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide, alkyl halides in acetone.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
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Medicinal Chemistry: : The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
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Materials Science: : The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes.
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Industrial Chemistry: : The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can be compared with other benzothiazole derivatives, such as:
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N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide: : Similar structure but with methyl groups instead of ethyl groups. This compound may exhibit different biological activities and physicochemical properties.
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N-(4-chlorobenzo[d]thiazol-2-yl)-4-(chlorosulfonyl)benzamide: : Contains chlorine substituents, which can influence its reactivity and interactions with biological targets.
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N-(4-phenylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)benzamide: : Features phenyl groups, which can enhance its stability and binding affinity to certain targets.
The uniqueness of this compound lies in its specific combination of ethyl and ethylsulfonyl substituents, which can impart distinct biological and physicochemical properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-3-12-6-5-7-15-16(12)19-18(24-15)20-17(21)13-8-10-14(11-9-13)25(22,23)4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNXSOIHMHSRKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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